molecular formula C14H13ClN2O2 B1415102 4-Chloro-7-isopropoxy-6-methoxyquinoline-3-carbonitrile CAS No. 741276-43-7

4-Chloro-7-isopropoxy-6-methoxyquinoline-3-carbonitrile

Cat. No. B1415102
M. Wt: 276.72 g/mol
InChI Key: GILOYPJGILGLIT-UHFFFAOYSA-N
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Description

4-Chloro-7-isopropoxy-6-methoxyquinoline-3-carbonitrile is a chemical compound with the CAS number 741276-43-7 . It is used for research purposes .


Molecular Structure Analysis

The molecular formula of 4-Chloro-7-isopropoxy-6-methoxyquinoline-3-carbonitrile is C14H13ClN2O2 . The molecular weight is 276.72 .

Scientific Research Applications

Chemical Transformations and Reactivity

4-Chloro-7-isopropoxy-6-methoxyquinoline-3-carbonitrile demonstrates interesting chemical reactivity under nucleophilic conditions. Studies have shown that carbonitrile compounds can undergo various chemical transformations to form heterocyclic systems, suggesting potential applications in creating diverse chemical structures (Ibrahim & El-Gohary, 2016).

Synthesis of Heterocyclic Derivatives

This compound is a valuable precursor for the synthesis of various heterocyclic derivatives. Research indicates efficient methods for synthesizing substituted cinnoline and benzo[h]cinnoline derivatives, highlighting the compound's utility in generating complex molecular architectures (Gomaa, 2003).

Corrosion Inhibition

The quinoline derivatives, including similar carbonitrile compounds, have been studied for their corrosion inhibition properties. Computational studies reveal their potential as effective corrosion inhibitors for iron, which is significant for industrial applications (Erdoğan et al., 2017).

Fluorescent Dye Applications

Certain derivatives of quinoline carbonitriles show promise as green fluorescent dyes. These compounds exhibit high fluorescence and stability, suggesting their use in applications requiring solvent and pH-independent fluorescent markers (Enoua, Uray, & Stadlbauer, 2012).

Novel Synthesis Methods

Improved synthesis methods for similar quinoline derivatives have been developed, which are less hazardous and more reproducible. This advancement enhances the accessibility and utility of these compounds in various research fields (Zheng, Wang, Scola, & D'Andrea, 2009).

Safety And Hazards

The safety data sheet for 4-Chloro-7-isopropoxy-6-methoxyquinoline-3-carbonitrile indicates several precautionary measures. These include keeping the substance away from heat/sparks/open flames/hot surfaces and avoiding breathing dust/fume/gas/mist/vapours/spray .

properties

IUPAC Name

4-chloro-6-methoxy-7-propan-2-yloxyquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O2/c1-8(2)19-13-5-11-10(4-12(13)18-3)14(15)9(6-16)7-17-11/h4-5,7-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GILOYPJGILGLIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C2C(=C1)N=CC(=C2Cl)C#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20652368
Record name 4-Chloro-6-methoxy-7-[(propan-2-yl)oxy]quinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-7-isopropoxy-6-methoxyquinoline-3-carbonitrile

CAS RN

741276-43-7
Record name 4-Chloro-6-methoxy-7-[(propan-2-yl)oxy]quinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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